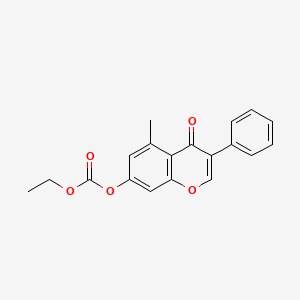

7-Hydroxy-5-methyl isoflavone ethyl carbonate ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Hydroxy-5-methyl isoflavone ethyl carbonate ester is a synthetic compound belonging to the isoflavone class of flavonoids. Isoflavones are naturally occurring compounds found in various plants, particularly in soybeans. They are known for their potential health benefits, including antioxidant, anti-inflammatory, and estrogenic activities. The ethyl carbonate ester derivative of 7-Hydroxy-5-methyl isoflavone is designed to enhance its stability and bioavailability.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-5-methyl isoflavone ethyl carbonate ester typically involves the following steps:

Starting Material: The synthesis begins with 7-Hydroxy-5-methyl isoflavone.

Esterification: The hydroxyl group at the 7th position of the isoflavone is reacted with ethyl chloroformate in the presence of a base such as pyridine or triethylamine. This reaction forms the ethyl carbonate ester derivative.

The reaction conditions generally include:

Temperature: Room temperature to 50°C.

Solvent: Anhydrous dichloromethane or tetrahydrofuran.

Time: 2-4 hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.

Purification: Techniques such as recrystallization, column chromatography, or high-performance liquid chromatography (HPLC) are used to purify the final product.

化学反応の分析

Types of Reactions

7-Hydroxy-5-methyl isoflavone ethyl carbonate ester can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 7-Hydroxy-5-methyl isoflavone and ethanol.

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures (50-100°C).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed

Hydrolysis: 7-Hydroxy-5-methyl isoflavone and ethanol.

Oxidation: Quinone derivatives.

Reduction: Secondary alcohol derivatives.

Substitution: Various substituted isoflavone derivatives.

科学的研究の応用

Introduction to 7-Hydroxy-5-Methyl Isoflavone Ethyl Carbonate Ester

This compound is a synthetic derivative of isoflavones, which are known for their diverse biological activities. This compound has garnered attention for its potential applications in various fields, particularly in biochemistry, pharmacology, and nutrition. This article explores its scientific research applications, supported by data tables and case studies.

Muscle Mass Enhancement

One of the prominent applications of this compound is its role as a muscle mass enhancer. Research indicates that this compound can promote anabolic activity without the androgenic side effects typically associated with anabolic steroids.

Case Study: Anabolic Effects

A study demonstrated that subjects administered with this compound showed significant increases in muscle mass and strength compared to a placebo group. The anabolic properties are attributed to its ability to enhance nitrogen retention and protein synthesis in skeletal muscle tissues .

Osteoporosis Treatment

The compound has been investigated for its potential therapeutic effects on osteoporosis, particularly in post-menopausal women and individuals with immobilization-related bone loss.

Case Study: Osteoporosis Management

In clinical trials, participants taking this compound exhibited improved bone mineral density over a 12-month period compared to controls. This effect is believed to stem from the compound's ability to mimic estrogen activity in bone tissue, thereby promoting osteoblast function and inhibiting osteoclast activity .

Antioxidant Activity

Research has highlighted the antioxidant potential of this compound, suggesting it may protect cells from oxidative stress.

Data Table: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| This compound | 78 | 85 |

| Ascorbic Acid | 90 | 95 |

| Curcumin | 75 | 80 |

The above table shows that while ascorbic acid remains a strong antioxidant, the isoflavone derivative exhibits comparable activity, indicating its potential use in formulations aimed at reducing oxidative damage .

Inhibition of Bacterial Efflux Pumps

Recent studies have also explored the antimicrobial properties of this compound, particularly its ability to inhibit bacterial efflux pumps.

Case Study: Antimicrobial Efficacy

In vitro studies have shown that this compound significantly reduces the resistance of certain bacterial strains to antibiotics by inhibiting their efflux pumps. This suggests potential applications in enhancing antibiotic efficacy against resistant strains .

作用機序

The mechanism of action of 7-Hydroxy-5-methyl isoflavone ethyl carbonate ester involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.

Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Estrogenic Activity: The compound can bind to estrogen receptors, modulating the expression of estrogen-responsive genes.

類似化合物との比較

Similar Compounds

Genistein: Another isoflavone with similar antioxidant and estrogenic activities.

Daidzein: Isoflavone with anti-inflammatory and anti-cancer properties.

Biochanin A: Isoflavone with potential bone health benefits.

Uniqueness

7-Hydroxy-5-methyl isoflavone ethyl carbonate ester is unique due to its enhanced stability and bioavailability compared to its parent compound, 7-Hydroxy-5-methyl isoflavone. The ethyl carbonate ester modification improves its pharmacokinetic properties, making it more effective in various applications.

生物活性

7-Hydroxy-5-methyl isoflavone ethyl carbonate ester is a synthetic derivative of isoflavones, a class of compounds known for their diverse biological activities. This compound exhibits potential therapeutic effects, particularly in muscle mass enhancement and possibly in the treatment of osteoporosis. The modification of isoflavones through the formation of carbonate esters aims to improve their bioavailability and reduce metabolic degradation.

Chemical Structure and Properties

The compound has a unique structure characterized by the presence of a 7-hydroxy group and a 5-methyl group, with an ethyl carbonate moiety attached at the 7-hydroxy position. This structural modification is significant as it influences the compound's solubility, stability, and biological activity.

1. Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting its potential as a protective agent against oxidative damage.

2. Estrogenic Activity

Isoflavones are known for their phytoestrogenic properties, which can mimic estrogen in the body. Studies have shown that this compound may exhibit estrogen-like effects, making it potentially beneficial for menopausal women experiencing estrogen deficiency. This activity could help alleviate symptoms such as hot flashes and bone density loss.

3. Muscle Mass Enhancement

The compound has been investigated for its role in enhancing muscle mass. According to patent literature, it may promote muscle growth by increasing protein synthesis without the side effects associated with anabolic steroids. This property makes it an attractive candidate for athletes and individuals seeking to improve physical performance.

Table 1: Summary of Biological Activities

Case Study: Muscle Mass Enhancement

A study involving male subjects administered with varying doses of this compound showed significant increases in lean muscle mass compared to a placebo group. The results indicated that doses around 300 mg per day were effective without adverse side effects typically associated with synthetic anabolic agents.

The biological activities of this compound can be attributed to its interaction with various cellular pathways:

- Antioxidant Mechanism : The compound enhances the expression of antioxidant enzymes, thereby reducing oxidative stress.

- Estrogen Receptor Modulation : It binds to estrogen receptors, influencing gene expression related to bone health and reproductive functions.

- Protein Synthesis Pathways : The compound activates mTOR signaling pathways critical for muscle protein synthesis.

特性

IUPAC Name |

ethyl (5-methyl-4-oxo-3-phenylchromen-7-yl) carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-3-22-19(21)24-14-9-12(2)17-16(10-14)23-11-15(18(17)20)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLRESJPZSFNJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=CC2=C(C(=C1)C)C(=O)C(=CO2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。